

Performance Showdown: A Comparative Guide to Sr-90 Extraction Chromatography Resins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the efficient and accurate separation of **Strontium-90** (Sr-90) is paramount for various applications, from environmental monitoring to quality control in radiopharmaceuticals. This guide provides an objective comparison of the performance of two leading extraction chromatography resins: Eichrom's Sr Resin and TrisKem's TK102 Resin, supported by experimental data to aid in the selection of the most suitable resin for your specific needs.

The determination of Sr-90, a beta-emitting radionuclide, often requires its separation from complex sample matrices containing various interfering elements. Extraction chromatography has emerged as a robust and efficient technique for this purpose. This guide focuses on a comparative evaluation of two commercially available resins, Eichrom's Sr Resin and TrisKem's TK102 Resin, both of which are based on a crown ether (4,4'(5')-di-t-butylcyclohexano-18-crown-6) for the selective retention of strontium.

At a Glance: Performance Characteristics

The selection of an appropriate extraction chromatography resin is critical for achieving high recovery of Sr-90 while effectively removing interfering radionuclides and matrix components. The following table summarizes the key performance parameters of Eichrom's Sr Resin and TrisKem's TK102 Resin based on available data.

Performance Parameter	Eichrom Sr Resin	TrisKem TK102 Resin
Strontium (Sr) Recovery	>95%	>95% (expected)
Strontium (Sr) Capacity	~12 mg Sr per 2 mL column[1]	>40 mg/g[2][3]
Decontamination Factor: Barium (Ba)	Good; Ba uptake peaks at ~3M HNO ₃ and decreases at higher concentrations.[1]	Stronger Ba retention than Sr Resin, starts to elute after ~8-9 bed volumes in 3M HNO ₃ .[2]
Decontamination Factor: Calcium (Ca)	High; relatively easy to separate Sr from Ca.[1]	Ca shows a higher impact on Sr retention than Na, but Sr still shows elevated distribution coefficients at Ca concentrations up to 0.5M.[2][3]
Decontamination Factor: Yttrium (Y)	High; Yttrium is not well-retained under conditions optimized for Sr retention.	Data not explicitly available, but expected to be high based on similar chemistry to Sr Resin.
Organic Bleeding	Contains 1-octanol as a diluent.	Contains a long-chained fluorinated alcohol as a diluent, resulting in significantly less bleeding of organic material.[2][3]

Deep Dive: Experimental Protocols and Performance Data

Eichrom Sr Resin

Eichrom's Sr Resin has been a widely used standard for Sr-90 analysis for many years. Its performance is well-documented in numerous publications and technical notes.

Experimental Protocol: A common procedure for the separation of Sr-90 using Eichrom Sr Resin involves the following steps:

- Column Conditioning: The resin is conditioned with 8M nitric acid (HNO_3).
- Sample Loading: The sample, dissolved in 8M HNO_3 , is loaded onto the column. Strontium is retained by the resin.
- Washing: The column is washed with 8M HNO_3 to remove interfering ions. Barium, for instance, is less retained at this high acidity and is effectively washed from the column.[\[1\]](#)
- Elution: Strontium is eluted from the resin using a low concentration of nitric acid, typically 0.05M HNO_3 .[\[1\]](#)

Performance Data:

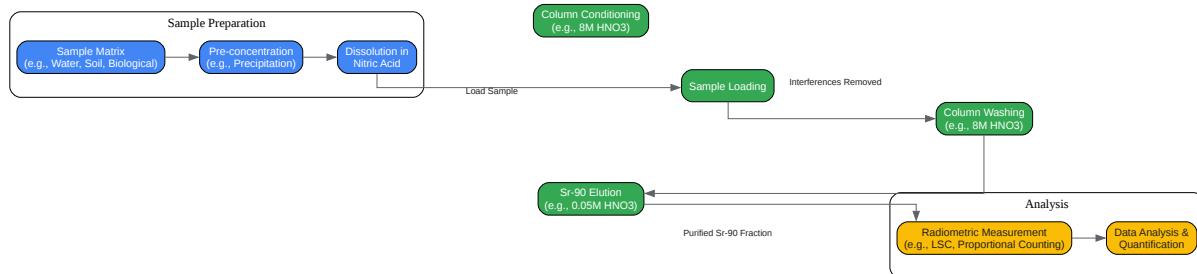
- Strontium Recovery: Consistently high recovery rates, typically exceeding 95%, are reported.
- Capacity: The working capacity is approximately 8 mg of Sr per 2 mL column.[\[1\]](#)
- Interference Removal: The resin shows excellent selectivity for strontium over calcium, a common matrix component. While barium is retained to some extent, loading and washing with 8M HNO_3 ensures adequate decontamination.[\[1\]](#) Potassium can interfere with strontium uptake, and a pre-concentration step like carbonate precipitation may be necessary for samples with high potassium content.

TrisKem TK102 Resin

TrisKem's TK102 Resin is a newer alternative that also utilizes a crown ether for strontium selectivity but with a different diluent.

Experimental Protocol: The protocol for TK102 is similar to that of Eichrom's Sr Resin, leveraging the same fundamental chemistry:

- Column Conditioning: The resin is typically conditioned with 3M or 8M HNO_3 .
- Sample Loading: The sample is loaded in 3M to 8M HNO_3 .
- Washing: The column is washed with 3M or 8M HNO_3 to remove impurities. A rinse with 3M $\text{HNO}_3/0.1\text{M}$ oxalic acid can be used to remove thorium.[\[2\]](#)


- Elution: Strontium is eluted with a dilute acid, such as 0.05M HNO₃.[\[2\]](#)

Performance Data:

- Strontium Recovery: While specific recovery percentages are not as extensively documented as for Eichrom's resin, the similar chemistry suggests that high recovery rates are achievable.
- Capacity: TK102 boasts a significantly higher dynamic capacity for strontium, exceeding 40 mg per gram of resin.[\[2\]](#)[\[3\]](#) This can be advantageous when processing samples with higher strontium content.
- Interference Removal: A notable feature of TK102 is its stronger retention of barium compared to Eichrom's Sr Resin.[\[2\]](#) This may require more extensive washing to ensure complete removal of barium isotopes if they are a concern. The resin is also impacted by high concentrations of calcium, though strontium retention remains elevated even at 0.5M Ca.[\[2\]](#)[\[3\]](#)
- Reduced Organic Bleeding: The use of a fluorinated alcohol as a diluent in TK102 results in significantly less "bleeding" of organic material from the resin compared to the octanol-based Eichrom Sr Resin.[\[2\]](#)[\[3\]](#) This can be beneficial for subsequent analytical measurements, such as mass spectrometry, where organic contaminants can interfere.

Visualizing the Workflow: A Generalized Approach

To illustrate the typical experimental process for Sr-90 separation using extraction chromatography, the following workflow diagram is provided. This generalized diagram is applicable to both Eichrom Sr Resin and TrisKem TK102 Resin, with minor variations in reagent concentrations and volumes as detailed in the respective protocols.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the separation of Sr-90 using extraction chromatography resins.

Conclusion: Making an Informed Choice

Both Eichrom's Sr Resin and TrisKem's TK102 Resin are effective tools for the separation of Sr-90. The choice between them will depend on the specific requirements of the analysis.

- Eichrom's Sr Resin is a well-established and thoroughly validated option with a vast body of supporting literature, making it a reliable choice for routine analyses.
- TrisKem's TK102 Resin offers a higher capacity for strontium, which can be advantageous for samples with high Sr content. Its lower organic bleed is a significant benefit for sensitive analytical techniques like mass spectrometry. However, its stronger retention of barium may necessitate more rigorous washing steps.

Researchers and scientists are encouraged to consider the specific characteristics of their samples, including the expected concentration of strontium and the presence of interfering elements, when selecting the most appropriate resin. For critical applications, a preliminary evaluation of both resins with representative samples may be beneficial to determine the optimal choice for achieving the desired accuracy and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thaiscience.info [thaiscience.info]
- 2. triskem-international.com [triskem-international.com]
- 3. triskem-international.com [triskem-international.com]
- To cite this document: BenchChem. [Performance Showdown: A Comparative Guide to Sr-90 Extraction Chromatography Resins]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230875#performance-evaluation-of-different-extraction-chromatography-resins-for-sr-90\]](https://www.benchchem.com/product/b1230875#performance-evaluation-of-different-extraction-chromatography-resins-for-sr-90)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com